3-Acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a complex organic compound characterized by its unique structure that includes a pyridine ring fused with a dioxaborolane moiety. The compound features an acetyl group at the 3-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the 5-position of the pyridine. This structure contributes to its potential utility in various chemical and biological applications.
The synthesis of 3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves:
This compound has potential applications in various fields:
Studies on the interactions of 3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one with other biological molecules are essential for understanding its mechanism of action. Potential areas of investigation include:
Several compounds share structural similarities with 3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one. Here are some notable examples:
The uniqueness of 3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one lies in its dual functionality as both a pyridine derivative and a boron-containing compound. This combination may provide distinctive chemical properties and biological activities not found in other similar compounds.
The molecular architecture of 3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one comprises three key components:
The IUPAC name systematically reflects these substituents:
Comparative analysis with structurally analogous compounds highlights distinct features. For instance, replacing the acetyl group with an acetamide moiety yields N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide (CAS 1201645-46-6), which shares the boronic ester group but differs in the nitrogen-linked substituent. Similarly, 3-amino-2-methoxypyridine-5-boronic acid pinacol ester (CAS 893440-50-1) demonstrates how variations in substituent identity and position influence reactivity.
| Compound Name | Molecular Formula | Key Substituents |
|---|---|---|
| Target Compound | C₁₃H₁₇BNO₃ | 3-acetyl, 5-boronic ester |
| N-(5-Boronic ester-pyridin-3-yl)acetamide | C₁₃H₁₉BN₂O₃ | 3-acetamide, 5-boronic ester |
| 3-Amino-2-methoxy-5-boronic ester pyridine | C₁₂H₁₉BN₂O₃ | 3-amino, 2-methoxy, 5-boronic ester |
The acetyl group’s electron-withdrawing nature modulates the pyridinone ring’s electronic density, potentially enhancing reactivity toward electrophilic substitution or metal-catalyzed couplings.
Boron’s incorporation into heterocyclic frameworks dates to the mid-20th century, driven by discoveries in medicinal chemistry and materials science. Early work focused on benzoboroxoles and benzodiazaborinones, such as 1-hydroxy-1H-2,4,1-benzodiazaborin-3-one, which demonstrated antimicrobial properties. These studies established boron’s ability to mimic carbon in aromatic systems while introducing unique reactivity due to its empty p-orbital.
The advent of Suzuki-Miyaura cross-coupling in the 1980s revolutionized boron chemistry, spurring interest in stable boronic esters like pinacol derivatives. These esters addressed the hygroscopicity and instability of free boronic acids, enabling broader applications in synthesis. For example, 3-acetylpyridine-5-boronic acid pinacol ester (CAS 1103862-13-0) emerged as a key intermediate for constructing biaryl systems in drug discovery.
The target compound represents an evolution of these themes, combining a pyridinone core—a motif prevalent in natural products and pharmaceuticals—with a boronic ester. This design leverages boron’s ability to facilitate carbon-carbon bond formation while retaining the pharmacological relevance of the pyridinone scaffold.
Boronic esters are indispensable in contemporary synthesis due to their:
In the context of 3-acetyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, the boronic ester group serves dual roles:
For instance, 2-(piperidin-1-ylamino)pyridine-5-boronic acid pinacol ester (CAS 1073354-35-4) exemplifies how boronic esters enable the introduction of amine functionalities into aromatic systems, a strategy applicable to the target compound.